Isothiazole, 5-methyl-4-propyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
60230-87-7 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
5-methyl-4-propyl-1,2-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-5-8-9-6(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
CDQPSGMDASTFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=C1)C |
Origin of Product |
United States |
Synthesis:the Primary Objective Would Be to Establish an Efficient and Selective Synthesis Route. Several General Methods for Synthesizing Substituted Isothiazoles Could Be Adapted, Including:
Cycloaddition and Condensation Reactions: These are among the most well-studied methods for forming the isothiazole (B42339) ring. medwinpublishers.com
[4+1] Annulation: This involves reacting a four-atom component with a one-atom component (containing the sulfur or nitrogen atom) to construct the ring. organic-chemistry.org
Multi-component Reactions: Modern synthetic approaches often favor reactions where three or more starting materials are combined in a single step to create complex products efficiently. researchgate.net
Table 2: Potential Synthetic Approaches for 4,5-Disubstituted Isothiazoles
| Synthesis Strategy | Description | Key Reactants (Example) |
|---|---|---|
| [4+1] Annulation | A four-atom carbon chain reacts with a nitrogen source. | β-ketodithioesters and an ammonia (B1221849) source (e.g., NH₄OAc). organic-chemistry.org |
| Three-Component Annulation | Alkynones, a sulfur source, and a nitrogen source react in one pot. | Alkynones, Potassium ethylxanthate, and Ammonium (B1175870) iodide. researchgate.net |
| Intramolecular Cyclization | An open-chain precursor containing all the necessary atoms is cyclized. | Oxidative cyclization of 3-aminopropenethiones. thieme-connect.com |
Characterization:once Synthesized, a Complete Structural and Physicochemical Characterization Would Be Necessary. This Involves an Array of Spectroscopic and Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise arrangement of atoms and the chemical environment of the methyl and propyl groups. nih.gov
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the chemical bonds within the molecule. nih.gov
Mass Spectrometry (MS): To confirm the molecular weight and determine fragmentation patterns. nih.gov
X-ray Crystallography: If a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.
Evaluation of Properties:the Final Objective Would Be to Assess the Compound S Properties. Based on the Known Activities of Other Isothiazole Derivatives, This Could Include Screening For:
Direct Ring Closure and Cyclization Approaches to the Isothiazole Core
The construction of the isothiazole ring is a fundamental aspect of synthesizing derivatives like 5-methyl-4-propylisothiazole. Direct ring closure and cyclization reactions represent the most common and versatile strategies to achieve this.
Multi-Component Reactions for Isothiazole Formation
Multi-component reactions (MCRs) offer a powerful and efficient approach to building molecular complexity in a single step. A notable three-component reaction for the synthesis of isothiazoles involves the use of enaminoesters, sulfur, and bromodifluoroacetamides or esters. acs.org This method proceeds through the cleavage of two carbon-fluorine bonds and the concurrent formation of new carbon-sulfur, carbon-nitrogen, and nitrogen-sulfur bonds, demonstrating high selectivity for isothiazole formation. acs.orgorganic-chemistry.org While this specific reaction has been highlighted for the synthesis of various thiazoles and isothiazoles, its direct application to produce 5-methyl-4-propylisothiazole would depend on the selection of appropriate starting materials.
Another versatile MCR involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net Although this method primarily targets thiazoles, modifications and alternative reagents could potentially be adapted for isothiazole synthesis. The key advantage of MCRs lies in their ability to generate diverse molecular scaffolds from simple and readily available starting materials in a time-efficient manner. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Enaminoesters | Sulfur | Bromodifluoroacetamides/Esters | Isothiazoles/Thiazoles | acs.orgorganic-chemistry.org |
| Oxo components | Primary amines | Thiocarboxylic acids | 2,4-disubstituted thiazoles | researchgate.net |
Intramolecular Cyclization Pathways Leading to Substituted Isothiazoles
Intramolecular cyclization is a key strategy for the synthesis of substituted isothiazoles. One such method involves the base-promoted intramolecular dehydrative cyclization of α-keto-N-acylsulfoximines to form 1,4-diarylisothiazolones. acs.org This reaction proceeds through the abstraction of an α-hydrogen from the sulfoximine, followed by a nucleophilic attack on the keto carbonyl group and subsequent dehydration. acs.org
Another approach utilizes the reaction of thioamide dianions with thioformamides, followed by the addition of iodine, to generate 5-amino-2-thiazolines. nih.gov These intermediates can then be oxidized to the corresponding 5-aminothiazoles. nih.gov While this method leads to aminothiazoles, it demonstrates the principle of intramolecular cyclization of in situ generated adducts.
Visible-light-induced metal-free intramolecular cyclization has also been explored for the synthesis of other nitrogen-containing heterocycles, suggesting potential for adaptation to isothiazole synthesis. rsc.org Furthermore, the oxidative cyclization of 3-aminopropenethiones using reagents like chromium trioxide on silica (B1680970) gel provides a solvent-free route to isothiazoles. thieme-connect.com
Functional Group Interconversions and Modifications on Pre-formed Isothiazoles
The modification of a pre-existing heterocyclic core is a valuable synthetic strategy. This can involve either the transformation of a related heterocycle or the direct functionalization of the isothiazole ring.
Transformation of Precursor Thiazoles for Isothiazole Synthesis
While the direct conversion of a thiazole (B1198619) ring into an isothiazole is not a commonly reported transformation, a recent photochemical method has been developed that allows for the precise rearrangement of thiazoles and isothiazoles. chemistryworld.com This light-driven approach provides new synthetic routes to complex azole derivatives by enabling skeletal reorganization. This innovative strategy could potentially be applied to transform a suitably substituted thiazole precursor into the desired 5-methyl-4-propylisothiazole.
Chemo- and Regioselective Synthesis of Isothiazole Derivatives
Controlling the chemo- and regioselectivity of reactions is paramount in the synthesis of specifically substituted isothiazoles.
A noteworthy example of a chemo- and stereoselective synthesis of substituted thiazoles involves the reaction of thioamides with tert-alcohols bearing both alkene and alkyne functionalities, catalyzed by calcium triflate. nih.govacs.org This reaction demonstrates selectivity for the alkyne group over the alkene. nih.govacs.org A plausible mechanism involves the formation of an allene (B1206475) intermediate followed by a regioselective 5-exo dig cyclization to form the thiazole ring. nih.govacs.org While this method produces thiazoles, the principles of chemoselectivity could inform strategies for isothiazole synthesis.
| Catalyst | Reactants | Key Feature | Product | Reference |
| Ca(OTf)₂ | Thioamides, tert-Alcohols (with alkene and alkyne) | Chemoselective reaction with alkyne | Substituted Thiazoles | nih.govacs.org |
Chiral Catalysis in Isothiazole Synthesis
The development of asymmetric methods for the synthesis of chiral isothiazole derivatives is an emerging area of research. One approach involves the use of chiral sulfoxides. For instance, chiral 3-amino-substituted isothiazole sulfoxides have been synthesized utilizing (+)- and (–)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine under microwave irradiation. thieme-connect.com
Furthermore, chemoenzymatic methods have been successfully employed for the synthesis of chiral isoxazole (B147169) derivatives, which are structurally related to isothiazoles. acs.org This suggests the potential for enzymatic or chemoenzymatic strategies to be developed for the asymmetric synthesis of isothiazoles. The use of enzymes, such as lipases or proteases, could enable the stereoselective synthesis or resolution of chiral isothiazole precursors. acs.org
Advanced Synthetic Strategy Development and Optimization
The development of sophisticated and efficient synthetic routes to access structurally complex isothiazoles, such as 5-methyl-4-propylisothiazole, is a focal point of contemporary organic chemistry. Research efforts are geared towards creating methodologies that offer high yields, excellent regioselectivity, and broad functional group tolerance, while also considering principles of green chemistry. Optimization of these strategies involves a systematic variation of reaction parameters—including catalysts, solvents, temperature, and reactants—to maximize the efficiency and applicability of the synthesis.
A significant advancement in isothiazole synthesis is the move towards transition-metal-free reactions, which circumvents the cost and potential toxicity associated with metal catalysts. One such powerful strategy is the (4+1) annulation of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source like ammonium (B1175870) acetate. sci-hub.sersc.orgthieme-connect.comorganic-chemistry.org This method proceeds through a sequential imine formation, cyclization, and subsequent aerial oxidation cascade to furnish 3,5-disubstituted isothiazoles. thieme-connect.comorganic-chemistry.org The optimization of this protocol involves exploring different solvents and reaction conditions to enhance the yield and purity of the final product. For the synthesis of a 4-alkyl-5-methylisothiazole, the appropriate β-ketodithioester would be required.
The table below illustrates the optimization of a metal-free (4+1) annulation strategy.
| Entry | Reactant A (C4 fragment) | Reactant B (N1 fragment) | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | β-Ketodithioester | NH₄OAc | AcOH, Air, rt | Moderate to Good | sci-hub.se |
| 2 | β-Ketothioamide | NH₄OAc | Aqueous media, Air | Good | rsc.orgorganic-chemistry.org |
| 3 | β-Ketodithioester | NH₄OAc | Metal- and catalyst-free | Not specified | organic-chemistry.org |
Transition-metal catalysis offers alternative advanced routes. For instance, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles provides a versatile pathway to a wide array of isothiazoles. rsc.orgorganic-chemistry.org This method is valued for its ability to tolerate different functional groups on both the nitrile and thiadiazole starting materials. rsc.org The optimization of this reaction would involve screening different rhodium catalysts, ligands, and solvents to improve the catalytic efficiency and expand the substrate scope.
Another innovative approach involves the use of radical species. The cascade addition of a trisulfur (B1217805) radical anion to α,β-unsaturated N-Ts imines, followed by detosylation, has been developed for the synthesis of 3,5-disubstituted isothiazoles. sci-hub.sersc.org This strategy relies on the in situ formation of the trisulfur radical anion, and optimization would focus on the conditions for its generation and subsequent reaction cascade. sci-hub.se
The development of synthetic strategies also places emphasis on operational simplicity and environmental considerations. Solvent-free oxidative cyclization of 3-aminopropenethiones using silica gel-supported chromium trioxide represents a greener alternative to traditional methods that use hazardous solvents. thieme-connect.com Similarly, the choice of base and solvent system has been shown to be critical for optimizing yield. In one reported synthesis, a sequential addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine (B128534) dramatically increased the yield of the desired isothiazole from 18% to 90%, highlighting the importance of meticulous reaction condition optimization. thieme-connect.com
The table below summarizes various advanced synthetic strategies and key optimization parameters for the synthesis of substituted isothiazoles.
| Strategy | Key Reactants | Catalyst/Reagent | Key Optimization Parameters | Potential Product Type | Reference |
|---|---|---|---|---|---|
| (4+1) Annulation | β-Ketodithioesters, NH₄OAc | None (Metal-free) | Solvent (e.g., AcOH, aqueous media), Temperature | 3,5-Disubstituted Isothiazoles | sci-hub.sersc.orgthieme-connect.comorganic-chemistry.org |
| (3+2) Heterocyclization | α,β-Unsaturated aldehydes, Ammonium thiocyanate | None | Solvent (e.g., DMF) | 4-Substituted Isothiazoles | thieme-connect.com |
| Rh-Catalyzed Transannulation | 1,2,3-Thiadiazoles, Nitriles | Rhodium complex | Catalyst loading, Ligand, Solvent | Polysubstituted Isothiazoles | rsc.orgorganic-chemistry.org |
| Radical Cascade | α,β-Unsaturated N-Ts imines, K₂S | DMF (activates K₂S) | Temperature, Reaction time | 3,5-Disubstituted Isothiazoles | sci-hub.sersc.org |
| Base-Optimized Cyclization | Varies | DABCO, Triethylamine | Sequential base addition, Solvent | Substituted Isothiazoles | thieme-connect.com |
These examples underscore a clear trend in modern organic synthesis toward the development of highly optimized, versatile, and sustainable methods for constructing complex heterocyclic scaffolds like 5-methyl-4-propylisothiazole.
Derivatization Strategies for 5 Methyl 4 Propylisothiazole
Strategic Functionalization of the Isothiazole (B42339) Ring System
The isothiazole ring, a stable heteroaromatic system, allows for various functionalization reactions. thieme-connect.de Novel strategies, including cross-coupling reactions and direct C-H activation, have expanded the possibilities for creating diverse isothiazole-based compounds. rsc.org By introducing different substituent groups to the isothiazole ring, new derivatives can be designed and synthesized to potentially enhance their biological activities. rsc.org
Key functionalization strategies for the isothiazole ring include:
Electrophilic Substitution: While the isothiazole ring is generally resistant to electrophilic attack, reactions such as halogenation can occur under specific conditions. For instance, isothiazole derivatives can react with bromine in chloroform (B151607) to yield brominated products. rsc.org
Metal-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at various positions of the isothiazole ring. numberanalytics.com Common methods applicable to heterocyclic compounds like isothiazole include:
Suzuki-Miyaura Coupling: This involves the reaction of a halo-isothiazole with a boronic acid or ester in the presence of a palladium catalyst. numberanalytics.com
Stille Coupling: This method couples a stannyl-isothiazole with an organic halide, also catalyzed by palladium. numberanalytics.com
Negishi Coupling: This reaction utilizes an organozinc derivative of isothiazole with an organic halide, catalyzed by palladium or nickel. numberanalytics.com
Nucleophilic Substitution: This is particularly effective when a good leaving group, such as a halogen, is present on the isothiazole ring. numberanalytics.com For example, the chlorine atom at the 5-position of 4,5-dichloroisothiazole-3-carboxylic acid piperidide can be substituted by a methoxy (B1213986) group. researchgate.net
Lithiation: The treatment of isothiazoles with strong bases like organolithium reagents can lead to the formation of lithiated intermediates. These can then be reacted with various electrophiles to introduce a wide range of substituents. researchgate.net
A summary of potential functionalization reactions on the isothiazole ring is presented in the table below.
| Reaction Type | Reagents/Catalysts | Description | Potential Outcome on 5-Methyl-4-propylisothiazole |
| Halogenation | Bromine in Chloroform | Introduction of a halogen atom (e.g., bromine) onto the isothiazole ring. rsc.org | Formation of bromo-5-methyl-4-propylisothiazole. |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid/ester | Formation of a new C-C bond by coupling with an aryl or alkyl group. numberanalytics.com | Introduction of aryl or new alkyl groups at a halogenated position. |
| Stille Coupling | Palladium catalyst, Organostannane | Formation of a new C-C bond with an organic halide. numberanalytics.com | Introduction of various organic moieties at a halogenated position. |
| Nucleophilic Substitution | Sodium methoxide (B1231860) (for halo-isothiazoles) | Replacement of a leaving group (e.g., halogen) with a nucleophile. researchgate.net | Introduction of alkoxy, amino, or other nucleophilic groups. |
| Lithiation followed by Electrophilic Quench | Organolithium reagent, Electrophile (e.g., alkyl halide) | Introduction of a functional group via a lithiated intermediate. researchgate.net | Introduction of a variety of functional groups at a deprotonated position. |
Selective Modification of the Methyl and Propyl Side Chains
The methyl and propyl groups attached to the isothiazole ring at the 5- and 4-positions, respectively, offer additional sites for derivatization. Selective modification of these side chains allows for fine-tuning of the molecule's properties without altering the core heterocyclic structure.
Oxidation: The methyl group can be a target for oxidation reactions to introduce carbonyl or carboxyl functionalities. For instance, the methyl group of an acetyl group attached to an isothiazole ring can be involved in condensation reactions with aldehydes, indicating its reactivity. researchgate.net
Halogenation: Free-radical halogenation can introduce halogen atoms onto the alkyl side chains, which can then serve as handles for further nucleophilic substitution reactions.
Functionalization via Carbanions: The generation of a carbanion on one of the alkyl chains by a strong base would allow for subsequent reaction with electrophiles to introduce a variety of functional groups.
Analytical Derivatization Methodologies for Enhanced Detection
For analytical purposes, particularly in gas chromatography (GC) and mass spectrometry (MS), derivatization is often employed to improve the volatility, thermal stability, and chromatographic behavior of analytes. researchgate.netresearchgate.net
Alkylation and silylation are common derivatization methods used to modify active hydrogen atoms in functional groups like alcohols, amines, and carboxylic acids. libretexts.org
Alkylation: This process involves replacing an active hydrogen with an alkyl group. researchgate.net For isothiazole derivatives, if functional groups are introduced that contain active hydrogens, alkylation can enhance their volatility for GC analysis. researchgate.net For example, diazomethane (B1218177) has been used to derivatize 1,2-benzisothiazolinone to improve its chromatographic performance. nih.gov
Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to derivatize polar functional groups, increasing their volatility and thermal stability. researchgate.netnih.gov This would be applicable to hydroxylated or carboxylated derivatives of 5-methyl-4-propylisothiazole.
A comparison of common alkylation and silylation reagents is shown in the table below.
| Derivatization Technique | Reagent | Target Functional Groups | Advantages |
| Alkylation | Diazomethane nih.gov | Carboxylic acids | Improves chromatographic performance. nih.gov |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net | Alcohols, Carboxylic acids, Amines | Increases volatility and thermal stability. libretexts.orgresearchgate.net |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) researchgate.net | Hindered functional groups | Effective for a wide range of metabolites. nih.gov |
Should the derivatization of the side chains of 5-methyl-4-propylisothiazole lead to the introduction of carboxylic acid functionalities, further derivatization via esterification or amidation can be performed.
Esterification: Carboxylic acid groups can be converted to esters to increase their volatility for GC analysis. This is a form of alkylation. researchgate.net
Amidation: The reaction of a carboxylic acid derivative with an amine leads to the formation of an amide. mdpi.com While this may not always increase volatility for GC, it can be used to introduce specific functionalities for other analytical techniques or to modify biological activity. mdpi.comyidu.edu.cn
Derivatization can also be employed to attach a spectroscopic probe to the molecule, facilitating its detection by fluorescence or UV-Vis spectroscopy. nih.govresearchgate.net This is particularly useful in biological studies and for developing sensitive analytical methods.
Fluorescent Tagging: A common strategy involves introducing a reactive group (like an azide (B81097) or alkyne) onto the isothiazole derivative, which can then be "clicked" onto a fluorescent reporter molecule using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net Thiazole-based fluorescent probes have been developed for this purpose. nih.govresearchgate.net
Chromophoric Derivatization: Attaching a chromophore can enhance UV-Vis detection. For example, derivatizing a molecule with a dinitrobenzoyl group can introduce a strong UV-absorbing moiety. nih.gov
An example of a spectroscopic probe application is the use of an azide-modified thiazole-based reporter for fluorescence and mass spectrometric detection of alkyne-modified molecules. nih.govresearchgate.net
Advanced Spectroscopic Characterization of 5 Methyl 4 Propylisothiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-methyl-4-propylisothiazole in solution. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the methyl and propyl substituents to the isothiazole (B42339) core.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their local electronic environments. For 5-methyl-4-propylisothiazole, distinct signals are expected for the methyl and propyl groups, as well as the lone proton on the isothiazole ring. The chemical shift (δ) of the C3-H proton on the isothiazole ring is anticipated to appear significantly downfield due to the deshielding effects of the electronegative nitrogen and sulfur atoms and the aromatic character of the ring. The propyl group will exhibit three distinct signals: a triplet for the terminal methyl protons, a sextet for the central methylene (B1212753) protons, and a triplet for the methylene protons attached to the ring. The methyl group at the C5 position will appear as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 5-methyl-4-propylisothiazole, eight distinct signals are predicted, corresponding to the three carbons of the isothiazole ring, the three carbons of the propyl chain, and the single carbon of the methyl group. The chemical shifts of the ring carbons (C3, C4, and C5) are characteristic of the isothiazole heterocycle. nist.gov The carbon attached to the nitrogen (C5) and the carbon adjacent to the sulfur (C3) are typically found at lower fields.
2D-NMR Spectroscopy: To definitively assign these signals and confirm the substitution pattern, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized.
COSY: This experiment shows correlations between coupled protons. It would confirm the connectivity within the propyl group by showing cross-peaks between the H-1', H-2', and H-3' protons.
HSQC: This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. For instance, it would show a correlation between the protons of the C5-methyl group and the C5 and C4 carbons of the isothiazole ring, confirming its position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methyl-4-propylisothiazole
Predicted data based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~8.5 | s | - |
| C-3 | - | - | ~155 |
| C-4 | - | - | ~135 |
| C-5 | - | - | ~160 |
| C5-CH₃ | ~2.5 | s | ~15 |
| C4-CH₂- (1') | ~2.7 | t | ~28 |
| -CH₂- (2') | ~1.6 | sext | ~23 |
| -CH₃ (3') | ~0.9 | t | ~14 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of 5-methyl-4-propylisothiazole and to study its fragmentation patterns under ionization, which provides corroborating structural evidence.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (M⁺•), allowing for the determination of the elemental formula (C₈H₁₁NS). The monoisotopic mass of 5-methyl-4-propylisothiazole is 153.0663 Da.
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry induces predictable fragmentation of the molecule. The fragmentation pattern is a unique fingerprint that helps confirm the structure. Key fragmentation pathways for alkyl-substituted heterocycles often involve cleavage of the alkyl chains and rupture of the heterocyclic ring. For 5-methyl-4-propylisothiazole, expected fragmentation includes:
Loss of a propyl radical: A prominent peak corresponding to the loss of the C₃H₇ group via benzylic-like cleavage, resulting in a stable heterocyclic cation.
Loss of an ethyl radical: Cleavage at the β-position of the propyl group (loss of C₂H₅) leads to the formation of a [M - 29]⁺ ion, which is a common fragmentation for propyl-substituted aromatic systems.
Ring Fragmentation: The isothiazole ring itself can undergo cleavage, typically involving the expulsion of small, stable neutral molecules like acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN), leading to a series of smaller fragment ions.
Table 2: Predicted Key Mass Fragments for 5-Methyl-4-propylisothiazole (EI-MS)
| m/z Value | Proposed Fragment | Interpretation |
| 153 | [C₈H₁₁NS]⁺• | Molecular Ion (M⁺•) |
| 138 | [C₇H₈NS]⁺ | Loss of methyl radical [M - CH₃]⁺ |
| 124 | [C₆H₆NS]⁺ | Loss of ethyl radical [M - C₂H₅]⁺ |
| 110 | [C₅H₄NS]⁺ | Loss of propyl radical [M - C₃H₇]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying characteristic functional groups. For 5-methyl-4-propylisothiazole, key absorption bands would include:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and propyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic-like C-H stretching from the C3-H bond may appear just above 3000 cm⁻¹.
Ring Vibrations: The isothiazole ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
C-S Stretching: The C-S bond vibration is typically weaker and found in the fingerprint region, often between 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is often more sensitive to the vibrations of the non-polar, symmetric bonds that constitute the heterocyclic backbone. It would provide complementary information on the isothiazole ring modes and the C-S stretching vibration.
Table 3: Predicted Characteristic Vibrational Frequencies for 5-Methyl-4-propylisothiazole
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |
| 3050 - 3150 | C-H stretch (isothiazole ring) | IR, Raman |
| 2850 - 2980 | C-H stretch (alkyl groups) | IR, Raman |
| 1500 - 1600 | C=N stretch (ring) | IR, Raman |
| 1400 - 1500 | C=C stretch (ring) | IR, Raman |
| 1370 - 1470 | C-H bend (alkyl groups) | IR |
| 600 - 800 | C-S stretch | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
Should 5-methyl-4-propylisothiazole be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide the definitive solid-state structure. This technique yields a three-dimensional map of electron density, from which precise atomic coordinates can be determined.
While no specific crystal structure for 5-methyl-4-propylisothiazole is publicly available, the analysis of related isothiazole derivatives demonstrates the power of this method. An X-ray crystallographic study would provide:
Unambiguous Confirmation of Constitution: It would definitively confirm the 4-propyl and 5-methyl substitution pattern on the isothiazole ring.
Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule, offering insight into bond orders and ring strain.
Conformational Details: The exact conformation of the propyl group relative to the plane of the isothiazole ring would be determined.
Intermolecular Interactions: Analysis of the crystal packing would reveal any significant intermolecular forces, such as C-H···N or C-H···S hydrogen bonds or π-π stacking interactions, which govern the solid-state architecture.
Table 4: Information Obtainable from Hypothetical X-ray Crystallography Data
| Parameter | Significance |
| Space Group & Unit Cell Dimensions | Defines the crystal system and the size of the repeating unit. |
| Atomic Coordinates (x, y, z) | Provides the exact position of each atom in the unit cell. |
| Bond Lengths (e.g., S-N, C=N) | Confirms bonding and provides insight into electronic structure. |
| Bond Angles (e.g., C-S-N) | Defines the geometry of the isothiazole ring. |
| Torsion Angles | Describes the conformation of the propyl substituent. |
| Intermolecular Distances | Identifies and quantifies non-covalent packing forces. |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The isothiazole ring is a chromophore that absorbs UV light, promoting electrons from lower energy orbitals to higher energy ones.
The UV-Vis spectrum of 5-methyl-4-propylisothiazole is expected to show absorption bands corresponding to π → π* and potentially n → π* transitions.
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic-like system. For isothiazole derivatives, these are often observed in the 230-270 nm range.
n → π Transitions:* These lower-intensity transitions involve promoting a non-bonding electron (from the lone pairs on sulfur or nitrogen) to a π* antibonding orbital. They can sometimes be observed as a shoulder on the more intense π → π* band.
The position and intensity of the absorption maximum (λₘₐₓ) can be influenced by the solvent polarity and the nature of the substituents on the ring. The alkyl groups (methyl and propyl) are expected to have a minor bathochromic (red shift) effect compared to the unsubstituted isothiazole ring.
Table 5: Predicted Electronic Spectroscopy Data for 5-Methyl-4-propylisothiazole
| Transition Type | Predicted λₘₐₓ Range (nm) | Molar Absorptivity (ε) |
| π → π | 240 - 260 | High |
| n → π | >270 | Low (may be obscured) |
Computational Chemistry and Theoretical Studies of 5 Methyl 4 Propylisothiazole
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the geometry and electronic landscape of a molecule. For 5-methyl-4-propylisothiazole, these methods can elucidate bond lengths, bond angles, and the distribution of electron density, which are critical determinants of its physical and chemical properties.
Density Functional Theory (DFT) has become a primary tool for the computational study of heterocyclic molecules due to its excellent balance of accuracy and computational cost. For a molecule like 5-methyl-4-propylisothiazole, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate various electronic properties.
Studies on related compounds, such as substituted benzothiazoles, demonstrate the utility of DFT. For instance, calculations using the B3LYP functional with a 6-311G(d,p) basis set have been successfully used to determine physical characteristics, chemical reactivity, and thermodynamic properties. mdpi.com Such studies provide a reliable framework for investigating 5-methyl-4-propylisothiazole, predicting its stable structure and electronic characteristics. The choice of functional and basis set is crucial and is often validated by comparing calculated results with known experimental data for similar molecules.
Table 1: Typical Parameters for DFT Calculations on Heterocyclic Compounds
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Functional | B3LYP, M06-2X, PBE0 | Approximates the exchange-correlation energy. |
| Basis Set | 6-31G(d), 6-311+G(d,p) | Defines the set of functions used to build molecular orbitals. |
| Solvent Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. |
| Calculation Type | Geometry Optimization | Finds the lowest energy (most stable) molecular structure. |
| Calculation Type | Frequency Analysis | Confirms a stable structure and predicts vibrational spectra. |
Beyond DFT, other quantum chemical methods are also applicable. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of empirical parameters. thieme-connect.com These methods can offer high accuracy, particularly for electron correlation effects, but are computationally more demanding. For example, ab initio calculations at the RHF/6-31G* level have been used to create improved force field parameters for thiazole-containing peptides by analyzing rotational profiles and hydrogen bonding effects. mdpi.com
Semi-empirical methods, such as AM1 and PM3, simplify the calculations by using parameters derived from experimental data. rsc.org These methods are much faster than DFT or ab initio approaches, making them suitable for very large molecules or for preliminary, high-throughput screening. researchgate.net However, their accuracy is highly dependent on the molecule under study being similar to the compounds used for parameterization. For thiazole (B1198619) derivatives, both AM1 and PM3 methods have been used to calculate acidity constants (pKa), with results showing a good correlation with experimental values, particularly when combined with DFT calculations. rsc.org
Conformational Analysis and Energy Landscapes
The presence of a flexible propyl group at the C4 position of the isothiazole (B42339) ring introduces conformational complexity to 5-methyl-4-propylisothiazole. Conformational analysis aims to identify the different stable spatial arrangements (conformers) of the molecule and to determine their relative energies.
The primary focus of a conformational analysis for this molecule would be the rotation around the C-C single bonds of the propyl chain. By systematically rotating these bonds and calculating the energy at each step, an energy landscape can be constructed. The minima on this potential energy surface correspond to stable conformers, while the maxima represent the energy barriers to rotation between them. Studies on other alkyl-substituted heterocycles, such as 2-alkyl-4-methyl-1,3-dithiolans, have shown that the energy differences between diastereoisomers can be quite small, suggesting that the heterocyclic ring itself can be a flexible system. asianpubs.org For 5-methyl-4-propylisothiazole, this analysis would reveal the preferred orientation of the propyl group relative to the plane of the isothiazole ring, which can influence its intermolecular interactions and biological activity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. mdpi.com
Computational studies on substituted benzothiazoles have shown that the HOMO-LUMO gap is sensitive to the nature of the substituents. For example, values for a series of benzothiazoles were found to be in the range of 4.46–4.73 eV. mdpi.com It was observed that electron-withdrawing groups tended to lower the gap, increasing reactivity, while electron-donating groups increased the gap, enhancing stability. medwinpublishers.com For 5-methyl-4-propylisothiazole, a similar analysis would predict its reactivity profile.
Table 2: Representative HOMO-LUMO Gap Data for Substituted Thiazole Analogues
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Gap (ΔE) eV | Reference |
|---|---|---|---|---|---|
| Benzothiazole Derivative 1 (p-methylphenyl) | B3LYP/6-311G(d,p) | -6.45 | -1.74 | 4.71 | mdpi.com |
| Benzothiazole Derivative 4 (di-CF3) | B3LYP/6-311G(d,p) | -7.21 | -2.75 | 4.46 | mdpi.com |
This data is for analogous compounds and serves to illustrate the typical values obtained from FMO analysis.
Proton Affinity and Basicity Studies of Analogous Systems
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of a molecule's intrinsic basicity. Computational methods are highly effective for calculating proton affinities. researchgate.net For 5-methyl-4-propylisothiazole, the most likely site of protonation would be the nitrogen atom of the isothiazole ring, due to its lone pair of electrons.
Theoretical studies on a large set of pyrazole (B372694) derivatives have demonstrated that DFT calculations can accurately reproduce gas-phase basicity. Similarly, research on substituted thiazole derivatives has used both semi-empirical and DFT methods to calculate pKa values, which are related to basicity in solution. rsc.org These studies show that the electronic effects of substituents significantly influence the basicity of the heterocyclic ring. The electron-donating methyl and propyl groups in 5-methyl-4-propylisothiazole would be expected to increase the electron density on the nitrogen atom, thereby increasing its proton affinity and basicity compared to unsubstituted isothiazole.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent box).
For 5-methyl-4-propylisothiazole, an MD simulation would be particularly useful for exploring the full conformational space of the propyl side chain. This is especially important in a condensed phase (like a solution), where solvent interactions can influence the preferred conformations. The simulation would provide a statistical description of the different conformers and the frequency of transitions between them. While direct MD studies on this specific molecule are not available, the methodology is widely applied to study the conformational preferences of flexible molecules, including various heterocyclic compounds, to understand their behavior in realistic environments.
Due to the absence of specific scientific literature and research data concerning the computational chemistry and theoretical studies of 5-methyl-4-propylisothiazole's reactivity and selectivity, this article cannot be generated at this time.
Extensive searches for scholarly articles, including theoretical and computational analyses of this particular compound, did not yield any relevant information. The scientific community has not published research focusing on the theoretical insights into the reactivity and selectivity of 5-methyl-4-propylisothiazole. Therefore, the creation of a detailed and scientifically accurate article, as per the requested outline, is not feasible.
Further research in the field of computational chemistry would be required to produce the data necessary to address the topics outlined in the user's request.
Molecular Basis of Biological Interactions: in Vitro Studies of Isothiazole Containing Compounds
Investigation of Molecular Targets and Pathways
In vitro investigations have identified several molecular targets and pathways through which isothiazole (B42339) and its derivatives exert their biological effects. These studies, employing purified enzymes, receptor binding assays, and computational modeling, have begun to elucidate the specific molecular interactions that underpin the activities of this class of compounds.
Enzyme Inhibition Mechanisms
Isothiazole and thiazole (B1198619) derivatives have been shown to inhibit a variety of enzymes, a key mechanism underlying their therapeutic potential. For instance, isothiazole dioxides have been identified as inhibitors of protein farnesyltransferase (PFTase), an enzyme involved in post-translational modification of proteins crucial for cell signaling. One particular derivative, 3-diethylamino-4-(4-methoxyphenyl)-5-methyl-S-isothiazole 1,1-dioxide (compound 6n) , demonstrated potent inhibition of rat PFTase with an IC50 of 8.56 μM and displayed high selectivity over protein geranylgeranyltransferase-I (PGGTase-I) mdpi.com.
Furthermore, various thiazole derivatives have been investigated as inhibitors of other key enzymes. For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be active against cyclooxygenase-1 (COX-1), with some derivatives showing inhibitory effects superior to the reference drug naproxen (B1676952) nih.gov. The development of dual inhibitors targeting both phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs) has also been a focus, with quinazoline-based thiazole derivatives showing nanomolar potency against both enzyme classes nih.gov. The table below summarizes the enzyme inhibitory activities of selected isothiazole and thiazole derivatives.
| Compound Class | Specific Compound Example | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|---|
| Isothiazole Dioxides | 3-diethylamino-4-(4-methoxyphenyl)-5-methyl-S-isothiazole 1,1-dioxide | Protein Farnesyltransferase (PFTase) | IC50 of 8.56 μM; selective inhibition over PGGTase-I | mdpi.com |
| Thiazolidinones | 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives | Cyclooxygenase-1 (COX-1) | Inhibitory effect superior to naproxen | nih.gov |
| Quinazoline-based Thiazoles | Not specified | PI3K and HDACs | Dual inhibition with nanomolar potencies | nih.gov |
| Thiazole Carboxamides | 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-1 and COX-2 | Selective inhibition of COX enzymes | nih.gov |
Receptor Binding and Activation Profiles
The interaction of isothiazole and thiazole derivatives with various cellular receptors is another critical aspect of their biological activity. Studies have demonstrated that these compounds can act as ligands for a range of receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors.
For example, a series of isomeric thiazole derivatives have been synthesized and identified as highly active ligands for the neuropeptide Y5 (NPY5) receptor, a GPCR implicated in the regulation of appetite researchgate.net. The binding affinity of these isomers was found to differ by at least 10-fold, highlighting the importance of specific structural conformations for receptor interaction researchgate.net.
In the context of cancer research, thiazole-based derivatives have been developed as selective inhibitors of the androgen receptor (AR) DNA-binding domain researchgate.net. One such compound, SKLB-C2807 , effectively inhibited the LNCaP/AR human prostate cancer cell line with an IC50 value of 0.38 μM, demonstrating selective antiproliferative effects researchgate.net. This suggests that targeting the DNA-binding domain of the AR with thiazole derivatives is a promising strategy for the development of novel anti-androgens researchgate.net. The table below presents the receptor binding profiles of selected thiazole derivatives.
| Compound Class | Specific Compound Example | Target Receptor | Observed Effect | Reference |
|---|---|---|---|---|
| Isomeric Thiazole Derivatives | Not specified | Neuropeptide Y5 (NPY5) Receptor | Highly active ligands with at least a 10-fold difference in binding affinity between isomers. | researchgate.net |
| Thiazole-based Inhibitors | SKLB-C2807 | Androgen Receptor (AR) DNA-binding domain | IC50 of 0.38 μM in LNCaP/AR cells; selective inhibition. | researchgate.net |
Protein-Ligand Interaction Studies (Molecular Docking)
Molecular docking studies have become an invaluable tool for elucidating the potential binding modes of small molecules with their protein targets. For isothiazole and thiazole derivatives, these in silico studies have provided crucial insights into the structural basis of their biological activities and have guided the rational design of more potent and selective compounds.
For instance, molecular docking of 5-alkyl(aryl)-2-isobutylthiazole derivatives has been used to study their interactions with the active sites of α-amylase, α-glucosidase, and protein kinase enzymes nih.gov. Similarly, the binding interactions of isoxazolidine (B1194047) derivatives with the human epidermal growth factor receptor (EGFR) have been investigated, revealing that the most potent compounds fit well into the EGFR active site with good binding affinity researchgate.net.
Docking studies of thiazole derivatives have also been instrumental in understanding their inhibition of tubulin polymerization. The binding interactions of 2,4-disubstituted thiazoles containing a 4-(3,4,5-trimethoxyphenyl) moiety with the tubulin active site have been explored, with the results showing a good correlation with their in vitro tubulin polymerization inhibitory activity nih.gov. The table below summarizes the findings from various molecular docking studies on isothiazole and thiazole derivatives.
| Compound Class | Target Protein | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| 5-Alkyl(aryl)-2-isobutylthiazole derivatives | α-amylase, α-glucosidase, protein kinase | Predicted binding interactions with the active sites of the target enzymes. | nih.gov |
| Isoxazolidine derivatives | Epidermal Growth Factor Receptor (EGFR) | Good binding affinity and fit within the EGFR ATP-active site. | researchgate.net |
| 2,4-Disubstituted thiazole derivatives | Tubulin | Excellent binding mode in the tubulin active site, correlating with inhibitory activity. | nih.gov |
| Thiazolyl-pyrazole derivatives | Epidermal Growth Factor Receptor Kinase (EGFR) | Promising binding affinities with the EGFR active site. | |
| Benzothiazole-thiazole hybrids | p56lck | Identified competitive inhibitors with specific binding patterns. |
Cellular Mechanism of Action in Model Systems (In Vitro)
The in vitro evaluation of isothiazole and thiazole derivatives in cellular models has provided a deeper understanding of their mechanisms of action, including their uptake by cells, their influence on fundamental cellular processes like cell cycle progression, and their ability to induce programmed cell death, or apoptosis.
Cellular Uptake and Localization Studies
While specific studies on the cellular uptake and localization of Isothiazole, 5-methyl-4-propyl- are not available, research on related thiazole derivatives, particularly those that are fluorescently labeled, offers insights into how these compounds are taken up by and distribute within cells.
Thiazole orange, a fluorescent dye, and its derivatives have been extensively used to label and image biomolecules within living cells mdpi.com. These studies demonstrate that the chemical modification of the thiazole core can influence its cellular uptake and subcellular localization mdpi.com. For example, the introduction of a negatively charged sulfonate group to thiazole orange was shown to prevent its interaction with nucleic acids and improve its water solubility mdpi.com.
Furthermore, novel benzothiazole-based fluorescent probes have been developed for cell imaging, demonstrating excellent cell permeability and low cytotoxicity researchgate.net. These probes have been successfully used to track ions within biological cells, indicating their potential for intracellular applications. The ability to visualize the distribution of these compounds at the subcellular level is crucial for understanding their mechanism of action and for the design of targeted drug delivery systems.
Influence on Cell Cycle Progression and Apoptosis Induction (Mechanism-focused)
A significant body of in vitro research has focused on the ability of isothiazole and thiazole derivatives to interfere with the cell cycle and induce apoptosis in cancer cell lines. These studies have revealed that these compounds can arrest cell proliferation at different phases of the cell cycle and trigger programmed cell death through various molecular pathways.
An isothiazole dioxide derivative, compound 6n , was found to inhibit the proliferation of rat smooth muscle cells by blocking the progression of the G0/G1 phase of the cell cycle, without inducing apoptosis mdpi.com. In contrast, other thiazole derivatives have been shown to be potent inducers of apoptosis. For example, a 3-nitrophenylthiazole derivative, compound 4d , was found to induce cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells and to promote both early and late apoptosis. This compound was also shown to reduce the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.
Similarly, a series of novel arylidene-hydrazinyl-thiazoles were found to induce robust cell cycle arrest in the G2/M phase and to trigger apoptosis through increased caspase-3/7 activity and modulation of Bcl-2 and Bax gene expression. The table below provides a summary of the effects of selected isothiazole and thiazole derivatives on cell cycle progression and apoptosis.
| Compound Class/Specific Compound | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
|---|---|---|---|---|
| Isothiazole dioxide derivative (compound 6n) | Rat Smooth Muscle Cells | Arrest at G0/G1 phase | No induction of apoptosis | mdpi.com |
| 3-Nitrophenylthiazole derivative (compound 4d) | MDA-MB-231 (Breast Cancer) | Arrest at G1 and G2/M phases | Induction of early and late apoptosis; reduced mitochondrial membrane potential | |
| Arylidene-hydrazinyl-thiazoles (compounds 4m, 4n, 4r) | BxPC-3, MOLT-4, MCF-7 (Cancer cell lines) | Arrest at G2/M phase | Increased caspase-3/7 activity; modulation of Bcl-2 and Bax expression | |
| 4-Methyl quinazoline (B50416) derivatives (compounds 23 and 36) | HCT116 (Colon Cancer) | Cell cycle arrest | Induction of apoptosis | nih.gov |
| Isoxazolidine derivatives (compound 2f and 2g) | MCF-7, A549, SKOV3 (Cancer cell lines) | Compound 2f: S phase arrest (MCF-7, SKOV3), G2/M arrest (A549). Compound 2g: G0/G1 arrest. | Potent induction of apoptosis | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For isothiazole derivatives, SAR studies have revealed critical insights into how modifications at various positions on the isothiazole ring influence their therapeutic effects.
Research on 4,5-disubstituted isothiazole derivatives has demonstrated that the nature of the substituents at these positions significantly impacts their biological profile. For example, a study on a series of 24 new 4 and 5 substituted isothiazole derivatives, where position 5 was substituted with hydrazine (B178648) and amino groups and position 4 with carboxyl, ester, amide, hydrazide, nitrile, or ureido groups, revealed that specific combinations led to anti-inflammatory and anti-aggregatory properties. nih.gov This suggests that for a compound like "Isothiazole, 5-methyl-4-propyl-", the methyl group at position 5 and the propyl group at position 4 would be key determinants of its biological activity.
Further illustrating the importance of substitution patterns, studies on isothiazolo[4,3-b]pyridines as cyclin G-associated kinase (GAK) inhibitors have shown that modifications at positions 3, 5, and 6 of the fused ring system are crucial for activity. rsc.org The replacement of a substituted phenyl moiety at one position or a morpholine (B109124) at another can drastically alter the inhibitory concentration. rsc.org Interestingly, a study that explored the isothiazolo[4,5-b]pyridine scaffold, a close structural analog, found that swapping the positions of the sulfur and nitrogen atoms within the isothiazole ring resulted in a complete loss of GAK affinity. rsc.org This highlights the stringent stereoelectronic requirements for interaction with the biological target.
The following table summarizes the observed structure-activity relationships for a series of 4,5-disubstituted isothiazole derivatives with anti-inflammatory and anti-aggregatory activities. nih.gov
| Compound Reference | Substitution at Position 4 | Substitution at Position 5 | Observed Biological Activity |
| 4 | Carboxyl | Hydrazine | Anti-inflammatory |
| 6 | Ester | Hydrazine | Anti-inflammatory |
| 8 | Amide | Hydrazine | Anti-inflammatory |
| 14 | Nitrile | Amino | Anti-aggregatory |
| 19 | Ureido | Hydrazine | Anti-inflammatory |
This table is generated based on findings from a study on new 4 and 5 substituted isothiazole derivatives and their observed biological activities. nih.gov
Integration of Computational Approaches for Predictive Biological Interactions
Computational methods are increasingly integral to drug discovery and development, providing powerful tools to predict and rationalize the biological interactions of novel compounds. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are widely applied to isothiazole derivatives to guide their design and optimization.
Molecular docking simulations, for instance, have been used to investigate the binding modes of thiazole derivatives as potential tubulin polymerization inhibitors. nih.gov These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For "Isothiazole, 5-methyl-4-propyl-", docking studies could elucidate how the methyl and propyl groups fit into the binding pocket of a putative target, providing a rationale for its biological effect.
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. ijpsr.com By analyzing a set of known molecules, QSAR models can predict the activity of new, untested compounds. For isothiazole derivatives, QSAR models have been developed to predict their activity as PIN1 inhibitors. These models often use molecular descriptors such as lipophilicity (LogP), electronic properties (e.g., HOMO and LUMO energies), and topological indices to quantify the structural features that are most influential for the observed biological activity.
A study on thiazolyl-thiazole derivatives with anti-cancer activity employed molecular docking to understand their mechanism of action. nih.gov The results from such computational studies can be used to prioritize the synthesis of new derivatives with potentially improved activity.
The table below presents a conceptual framework of how computational tools can be applied to predict the biological interactions of isothiazole derivatives.
| Computational Method | Application | Predicted Parameters for "Isothiazole, 5-methyl-4-propyl-" (Conceptual) |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Binding energy, hydrogen bond interactions, and hydrophobic interactions within a specific enzyme or receptor active site. |
| QSAR | Correlates structural features of compounds with their biological activity. | Predicted inhibitory concentration (IC50) or other measures of biological activity based on its structural descriptors. |
| Molecular Dynamics | Simulates the movement of a ligand-protein complex over time to assess stability. | Stability of the binding pose and conformational changes in the protein upon ligand binding. |
This table provides a conceptual overview of the application of computational methods to isothiazole derivatives.
Potential Applications in Advanced Materials Science Based on Isothiazole Derivatives
Integration into Polymer Systems and Coatings
The incorporation of isothiazole (B42339) derivatives into polymer matrices and coatings is a well-established strategy to enhance their performance and longevity.
Isothiazole derivatives have demonstrated considerable success in improving the durability of polymeric materials. Thiazole (B1198619) derivatives, which are structurally related to isothiazoles, have been shown to enhance the antimicrobial and flame-retardant properties of polyurethane coatings. rsc.orgresearchgate.netnih.gov When incorporated as additives, these heterocyclic compounds can disrupt the growth of microorganisms on the coating's surface and increase the limiting oxygen index (LOI), a measure of flame retardancy. rsc.orgresearchgate.net The presence of the sulfur and nitrogen atoms in the isothiazole ring is key to this activity. rsc.org Furthermore, the addition of such derivatives can lead to improved mechanical properties of the coatings. rsc.orgresearchgate.net
Below is a table summarizing the enhanced properties of polyurethane coatings upon the addition of thiazole derivatives, which suggests a similar potential for isothiazole compounds like 5-methyl-4-propylisothiazole.
| Property Enhanced | Mechanism of Enhancement | Reference |
| Antimicrobial Activity | The =N-C-S moiety in the heterocyclic ring exhibits inherent biocidal properties, inhibiting the growth of bacteria and fungi. | rsc.org |
| Flame Retardancy | Isothiazole derivatives can act as flame retardants, increasing the Limiting Oxygen Index (LOI) of the polymer. | rsc.orgresearchgate.net |
| Mechanical Properties | The incorporation of these additives can improve the mechanical strength and flexibility of the coating. | rsc.orgresearchgate.net |
Electronic and Optical Materials Development
The electron-accepting nature of the isothiazole ring makes its derivatives promising candidates for use in organic electronic and optical devices. nih.govroyalsocietypublishing.org This property facilitates the transport of electrons, a crucial function in many semiconductor devices.
Thiazolo[5,4-d]thiazole (TzTz), a fused isothiazole derivative, has been successfully employed as an electron-accepting unit in donor-π-acceptor-π-donor (D-π-A-π-D) type emitters for OLEDs. researchgate.net These materials have demonstrated efficient blue to sky-blue electroluminescence. researchgate.net The isothiazole core helps to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for achieving the desired emission color and device efficiency. rsc.orgresearchgate.net Research has shown that OLEDs incorporating such emitters can achieve high external quantum efficiencies and luminance. researchgate.net
Table: Performance of an OLED device using a Thiazolo[5,4-d]thiazole derivative (TzTz-PtbCz2) in a tandem architecture. researchgate.net
| Parameter | Value |
| Maximum External Quantum Efficiency | 10.2% |
| Maximum Luminance | 44,851 cd m⁻² |
| Electroluminescence Peak | 467–470 nm (Sky-blue) |
Isothiazole and its fused derivatives have also shown significant promise in the development of organic field-effect transistors (OFETs). The electron-deficient character of the thiazolothiazole unit, for instance, contributes to good p-type semiconducting behavior with high stability. nih.gov In some cases, thiazole-based materials have exhibited high electron mobilities, a key performance metric for n-type OFETs. rsc.orgthieme-connect.com The introduction of isothiazole moieties into conjugated polymers can lead to materials with excellent thermal properties and charge transport behavior. nih.gov The molecular arrangement, often a skewed π–π stacking, is influenced by the isothiazole unit and is crucial for efficient intermolecular charge transfer. nih.gov
Table: Field-Effect Transistor (FET) Performance of a Thiazole-Thiazolothiazole Derivative. rsc.org
| Derivative | Electron Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |
| Thiazole−thiazolothiazole with 2-(4-trifluoromethylphenyl)thiazole unit | 0.12 (bottom contact), 0.24–0.64 (top contact) | - |
Magnetic Materials and Their Functionalization
While direct applications of Isothiazole, 5-methyl-4-propyl- in magnetic materials are not yet established, the principles of surface functionalization of magnetic nanoparticles (MNPs) with organic molecules open up possibilities. Thiol-functionalized MNPs can be used as a platform for grafting various polymers, creating core-shell nanocomposites. mdpi.comresearchgate.net Isothiazole derivatives, potentially through the sulfur atom or by introducing appropriate functional groups, could be anchored to the surface of MNPs. This functionalization could impart specific properties to the nanoparticles, such as improved stability, dispersibility, or the introduction of further reactive sites for targeted applications in areas like theranostics and catalysis. nih.govmdpi.com
Role as Building Blocks in Supramolecular Assemblies
The ability of the nitrogen atom in the isothiazole ring to coordinate with metal ions makes isothiazole derivatives excellent candidates for the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs). thieme-connect.comresearchgate.net Thiazolothiazole-based ligands have been used to create functional MOFs with applications in fluorescence sensing, catalysis, and gas storage. rsc.orgrsc.orgmdpi.comacs.org The rigid and planar structure of the fused isothiazole system, along with the presence of nitrogen and sulfur heteroatoms, provides multiple coordination sites and can lead to materials with unique photophysical properties. rsc.orgrsc.org The specific substituents on the isothiazole ring, such as the methyl and propyl groups in Isothiazole, 5-methyl-4-propyl-, can influence the resulting framework's topology, porosity, and functionality. The study of crystal engineering with pyrazolyl-thiazole derivatives highlights the important role of noncovalent interactions, such as π-stacking and σ-hole interactions, in directing the final solid-state structure, a principle that is directly applicable to the design of supramolecular structures based on Isothiazole, 5-methyl-4-propyl-. rsc.org
Future Research Directions for 5 Methyl 4 Propylisothiazole
Development of Novel Asymmetric Synthetic Routes
The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where enantiomeric purity can dictate biological activity and safety. The development of asymmetric synthetic routes to produce enantiomerically enriched 5-methyl-4-propylisothiazole represents a significant and valuable research avenue.
Current strategies for the synthesis of substituted isothiazoles often involve multi-step sequences that may not be amenable to asymmetric catalysis. thieme-connect.com However, recent advancements in transition-metal catalysis have opened new doors for the enantioselective synthesis of heterocyclic compounds. nih.govelsevierpure.com A promising future direction would be the exploration of copper-catalyzed asymmetric conjugate additions of pronucleophiles to α,β-unsaturated thioamides, a method that has been successfully applied to the synthesis of other chiral isothiazoles. nih.govelsevierpure.com This approach could potentially be adapted to a retrosynthetic strategy for 5-methyl-4-propylisothiazole, starting from a suitably substituted α,β-unsaturated thioamide and a methyl nucleophile.
Furthermore, the development of organocatalytic methods for the asymmetric synthesis of isothiazoles is a nascent field with considerable potential. Chiral Brønsted acids or bases could be employed to control the stereochemistry of key bond-forming reactions in the construction of the isothiazole (B42339) ring. The exploration of these novel catalytic systems could lead to more efficient and environmentally benign synthetic routes to chiral 5-methyl-4-propylisothiazole and its derivatives.
Exploration of Bio-orthogonal Chemistry with Isothiazole Probes
Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This powerful tool has enabled the study of biomolecules in their native environments. biosyn.com The development of isothiazole-based probes for bio-orthogonal applications is a compelling area for future investigation.
The unique electronic and steric properties of the 5-methyl-4-propylisothiazole scaffold could be harnessed to design novel bio-orthogonal reagents. For instance, the isothiazole ring could be functionalized with a "clickable" handle, such as an azide (B81097) or a terminal alkyne, allowing for its conjugation to biomolecules of interest via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. biosyn.com The methyl and propyl substituents at the 5- and 4-positions, respectively, could be systematically varied to fine-tune the reactivity and steric profile of the probe, ensuring minimal interference with biological systems.
A particularly intriguing avenue would be the development of "turn-on" fluorescent probes based on the 5-methyl-4-propylisothiazole core. In such a system, the isothiazole could act as a quencher of a nearby fluorophore. Upon a specific bio-orthogonal reaction, a conformational or electronic change could disrupt this quenching, leading to a significant increase in fluorescence. Such probes would be invaluable for the sensitive and selective detection of specific molecular events within living cells.
Advanced In Silico Modeling for Predictive Design
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.govresearchgate.net Advanced in silico modeling of 5-methyl-4-propylisothiazole and its derivatives could significantly accelerate the discovery of new applications.
Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of a library of 5-methyl-4-propylisothiazole derivatives with their biological activity or material properties. tandfonline.com By identifying key molecular descriptors that influence a desired outcome, these models can guide the synthesis of new compounds with enhanced performance.
Molecular docking simulations could be used to predict the binding affinity and orientation of 5-methyl-4-propylisothiazole derivatives within the active sites of specific enzymes or receptors. bris.ac.uk This would be particularly valuable in the context of drug discovery, allowing for the virtual screening of large compound libraries and the identification of promising lead candidates for further experimental investigation. researchgate.net Furthermore, Density Functional Theory (DFT) calculations could provide insights into the electronic structure, reactivity, and spectroscopic properties of 5-methyl-4-propylisothiazole, aiding in the interpretation of experimental data and the design of new functional materials. bris.ac.uk
Integration into Multi-component Systems for Synergistic Effects
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product, offer a powerful and efficient approach to the synthesis of complex molecules. nih.gov The integration of 5-methyl-4-propylisothiazole into MCR-based synthetic strategies could lead to the discovery of novel compounds with synergistic properties.
For example, a three-component reaction involving an enaminoester, sulfur, and a bromodifluoroacetamide derivative has been reported for the synthesis of thiazoles and isothiazoles. nih.gov Adapting such a strategy to incorporate precursors of the 5-methyl and 4-propyl substituents could provide a direct and atom-economical route to 5-methyl-4-propylisothiazole and its analogues.
Beyond synthesis, the incorporation of the 5-methyl-4-propylisothiazole moiety into larger molecular architectures could lead to synergistic effects. For instance, isothiazole derivatives have been shown to exhibit enhanced activity when used in combination with other biocidal agents. researchgate.net Future research could explore the formulation of 5-methyl-4-propylisothiazole with known fungicides or herbicides to identify synergistic combinations that offer improved efficacy and a broader spectrum of activity. researchgate.net
Emerging Applications in Niche Scientific Fields
The versatility of the isothiazole scaffold suggests that 5-methyl-4-propylisothiazole could find applications in a variety of niche scientific fields beyond traditional areas like medicine and agriculture.
In materials science, the isothiazole ring could be incorporated into organic semiconductors or dyes. The unique electronic properties of the sulfur-nitrogen bond could be exploited to tune the HOMO/LUMO energy levels of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The neat synthesis of isothiazole compounds and the study of their photophysical properties have already been explored, providing a foundation for such research. rsc.org
In the field of corrosion inhibition, isothiazole derivatives have shown promise. The lone pairs of electrons on the nitrogen and sulfur atoms can coordinate to metal surfaces, forming a protective layer that prevents corrosion. The specific substitution pattern of 5-methyl-4-propylisothiazole may offer unique advantages in terms of film stability and inhibition efficiency on different metal alloys.
Q & A
Q. How should researchers validate novel isothiazole derivatives lacking reference standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
